N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide, also known as Etifoxine, is a benzoxazine derivative that has been used as an anxiolytic drug in some countries. However,
Wirkmechanismus
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide has been shown to modulate the activity of GABA-A receptors by increasing the affinity of the receptor for GABA and enhancing the opening of the chloride ion channel. This leads to an increase in the inhibitory neurotransmission mediated by GABA, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide has been shown to increase the synthesis and release of neurosteroids, such as allopregnanolone, which have been implicated in the regulation of mood, anxiety, and neuroprotection. N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide has been used in various animal models to study its anxiolytic and neuroprotective effects. Its advantages include its ability to cross the blood-brain barrier and its relatively low toxicity. However, its clinical use as an anxiolytic drug is limited due to its short half-life and lack of approval in many countries.
Zukünftige Richtungen
Future research on N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide could focus on its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies could investigate the underlying mechanisms of its neuroprotective and anti-inflammatory effects.
Synthesemethoden
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide can be synthesized through a multistep process starting from 2-chloro-N-phenylbenzamide. The synthesis involves the reaction of 2-chloro-N-phenylbenzamide with ethylamine to form N-ethyl-2-chloro-N-phenylbenzamide, followed by reaction with 2-hydroxy-2-methylpropanoic acid to form N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide has been studied for its potential therapeutic effects in various animal models of anxiety, depression, and neurodegenerative diseases. In vitro studies have shown that N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide can modulate the activity of GABA-A receptors and increase the synthesis and release of neurosteroids, which are known to have anxiolytic and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-21(16-11-6-5-7-12-16)17(22)14-9-8-10-15(13-14)20-18(23)19(2,3)24/h5-13,24H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXOXXOTSXNPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.